molecular formula C8H8Cl2O4S B3364068 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride CAS No. 1094292-46-2

2-Chloro-4,5-dimethoxybenzenesulfonyl chloride

Cat. No.: B3364068
CAS No.: 1094292-46-2
M. Wt: 271.12 g/mol
InChI Key: MDJHQHAIBSOFAM-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with chlorine and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride typically involves the chlorosulfonation of 2-Chloro-4,5-dimethoxybenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonyl Hydrides: Result from reduction reactions.

    Sulfonic Acids: Produced via oxidation reactions.

Scientific Research Applications

2-Chloro-4,5-dimethoxybenzenesulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives and other functionalized compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or other derivatives, depending on the nucleophile involved. The molecular targets and pathways are determined by the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

  • 4-Chloro-2,5-dimethoxybenzenesulfonyl chloride
  • 2-Chloro-5-methoxybenzenesulfonyl chloride
  • 2-Chloro-4-methoxybenzenesulfonyl chloride

Comparison: 2-Chloro-4,5-dimethoxybenzenesulfonyl chloride is unique due to the presence of two methoxy groups at the 4 and 5 positions on the benzene ring. This substitution pattern influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications .

Properties

IUPAC Name

2-chloro-4,5-dimethoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJHQHAIBSOFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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